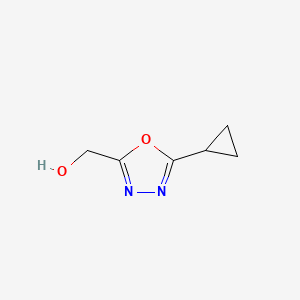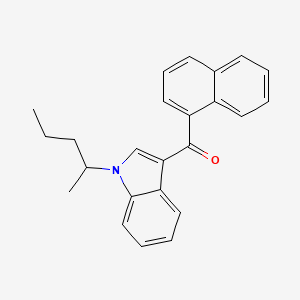
JWH-018 N-(1-甲基丁基)异构体
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone is a synthetic compound belonging to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. Naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone is known for its potent activation of cannabinoid receptors, particularly the central CB1 and peripheral CB2 receptors .
科学研究应用
Naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone has a wide range of scientific research applications:
作用机制
Target of Action
The primary targets of the JWH 018 N-(1-methylbutyl) isomer are the central CB1 and peripheral CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.
Mode of Action
The JWH 018 N-(1-methylbutyl) isomer is a synthetic cannabinoid that potently activates the CB1 and CB2 receptors . It binds to these receptors with a Ki of 9.0 and 2.94 nM, respectively . This interaction leads to a series of changes in the cell signaling pathways, resulting in the compound’s effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone typically involves the reaction of naphthalene derivatives with indole derivatives under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where naphthalene is reacted with an indole derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
化学反应分析
Types of Reactions
Naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone oxide.
Reduction: Formation of naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanol.
Substitution: Formation of halogenated derivatives such as naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)bromomethane.
相似化合物的比较
Naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone is similar to other synthetic cannabinoids such as:
JWH-018: Another potent synthetic cannabinoid with similar receptor binding properties.
AM-2201: A synthetic cannabinoid with a similar structure but different side chains.
JWH-203: A synthetic cannabinoid with a different substitution pattern on the indole ring.
Uniqueness
What sets naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone apart is its specific substitution pattern, which influences its binding affinity and selectivity for cannabinoid receptors.
属性
IUPAC Name |
naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-3-9-17(2)25-16-22(20-13-6-7-15-23(20)25)24(26)21-14-8-11-18-10-4-5-12-19(18)21/h4-8,10-17H,3,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSUCFNXILFYSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017297 |
Source


|
| Record name | JWH-018 N-(1-Methylbutyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-45-8 |
Source


|
| Record name | JWH-018 N-(1-Methylbutyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
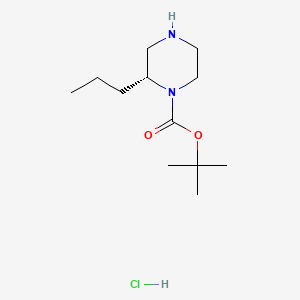

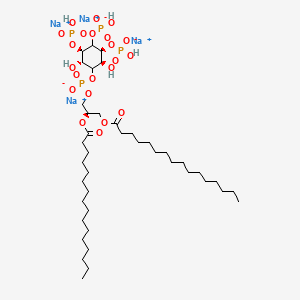
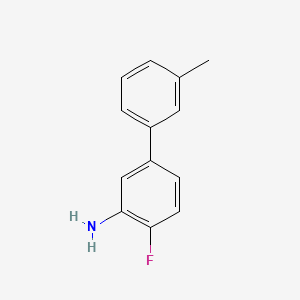
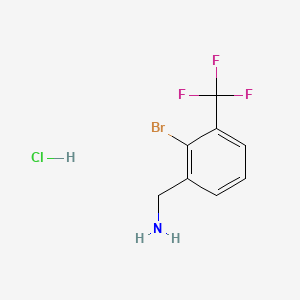
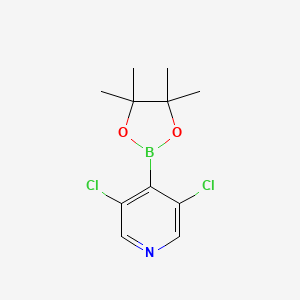

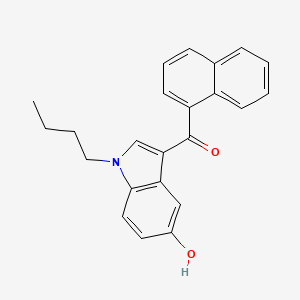
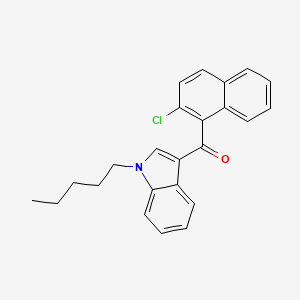
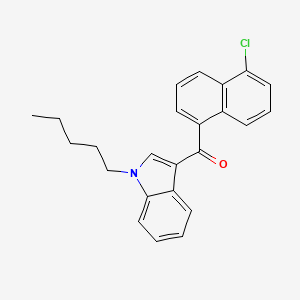
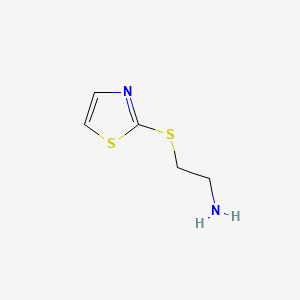
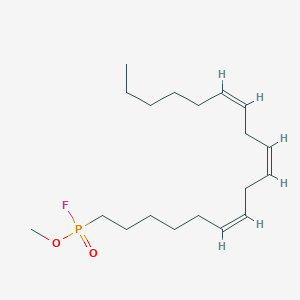
![5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B594014.png)
